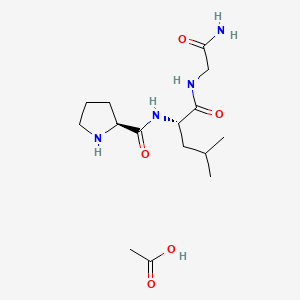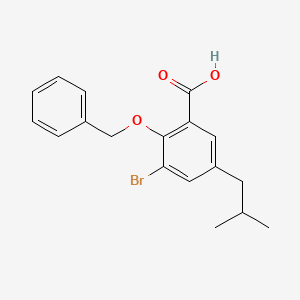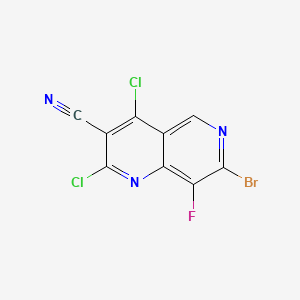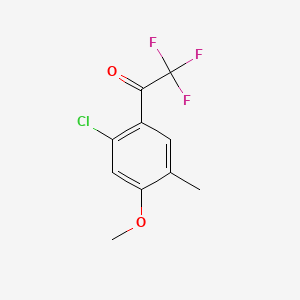
1-(Difluoromethyl)-3-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-iodonaphthalene is an organic compound that features both difluoromethyl and iodine functional groups attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-3-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a naphthalene derivative followed by iodination. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl iodide and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions for these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-iodonaphthalene has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents due to its ability to introduce difluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-3-iodonaphthalene exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and selectivity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with molecular targets .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-3-iodonaphthalene can be compared with other difluoromethylated and iodinated naphthalene derivatives:
1-(Trifluoromethyl)-3-iodonaphthalene: Similar in structure but with a trifluoromethyl group, which may offer different electronic properties and reactivity.
1-(Difluoromethyl)-3-bromonaphthalene:
1-(Difluoromethyl)-3-chloronaphthalene: Features a chlorine atom, providing different steric and electronic effects compared to iodine.
The uniqueness of this compound lies in the combination of the difluoromethyl and iodine groups, which together impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C11H7F2I |
|---|---|
Poids moléculaire |
304.07 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clé InChI |
FKKBDXSMAFKWTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


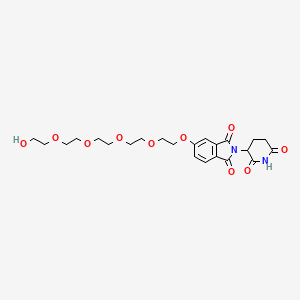
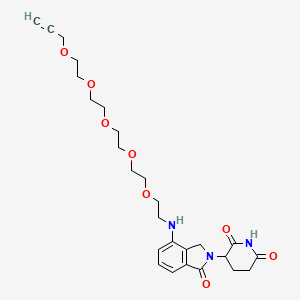
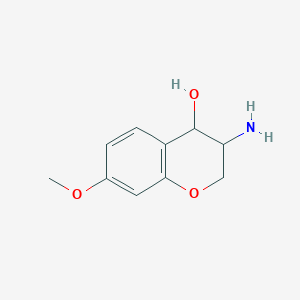
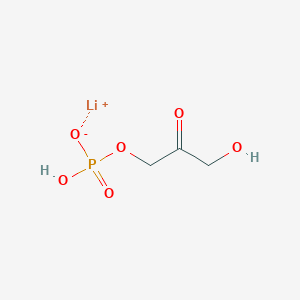
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
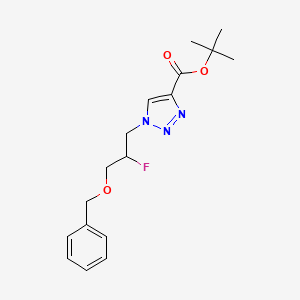
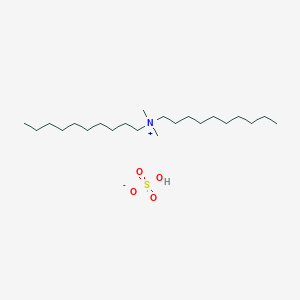
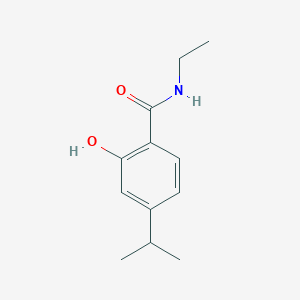
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
